molecular formula C17H19ClN2O4 B4672465 N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea

Cat. No.: B4672465
M. Wt: 350.8 g/mol
InChI Key: YOPUKWCXGIZUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea, also known as CEC, is a chemical compound that has gained attention in the scientific community due to its potential use in research. CEC is a synthetic compound that belongs to the phenethylamine class of drugs and has been found to have a unique mechanism of action that makes it an interesting subject for further study.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in changes in the activity of neurons in the brain, which can affect mood, cognition, and perception. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of neurotransmitter release and receptor function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. These effects are thought to be related to the activation of the 5-HT2A receptor and the modulation of neurotransmitter release. This compound has also been found to have effects on the visual system, including changes in color perception and visual acuity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using this compound is its potential for toxicity, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which can limit its availability for research purposes.

Future Directions

There are a number of future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea. One area of interest is the role of the 5-HT2A receptor in depression and other mood disorders. This compound may be a useful tool for studying the effects of this receptor on mood and cognition, and could potentially lead to the development of new treatments for these disorders. Another area of interest is the potential use of this compound in the treatment of neurological disorders, such as schizophrenia and Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic uses.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-ethoxyphenyl)urea has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes this compound a potential tool for studying the role of this receptor in various neurological disorders, such as depression and schizophrenia.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c1-4-24-14-8-6-5-7-12(14)19-17(21)20-13-10-15(22-2)11(18)9-16(13)23-3/h5-10H,4H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPUKWCXGIZUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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